molecular formula C11H15ClN2S B11995263 benzyl (E)-N'-allylcarbamimidothioate hydrochloride CAS No. 87580-96-9

benzyl (E)-N'-allylcarbamimidothioate hydrochloride

Cat. No.: B11995263
CAS No.: 87580-96-9
M. Wt: 242.77 g/mol
InChI Key: LVTYMTMPAFMBOV-UHFFFAOYSA-N
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Description

Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a benzyl group, an allyl group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride typically involves the reaction of benzyl isothiocyanate with allylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl (E)-N’-allylcarbamimidothioate hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-N’-allylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted carbamimidothioates.

Scientific Research Applications

Chemistry

Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is being explored for its antimicrobial and anticancer properties.

Industry

In the industrial sector, benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (E)-N’-allylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl isothiocyanate: A precursor used in the synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride.

    Allylamine: Another precursor used in the synthesis.

    Carbamimidothioates: A class of compounds with similar structural features.

Uniqueness

Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87580-96-9

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

benzyl N'-prop-2-enylcarbamimidothioate;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10;/h2-7H,1,8-9H2,(H2,12,13);1H

InChI Key

LVTYMTMPAFMBOV-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C(N)SCC1=CC=CC=C1.Cl

Origin of Product

United States

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